molecular formula C15H21BrN2O3 B1390363 Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1171917-91-1

Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate

Cat. No. B1390363
M. Wt: 357.24 g/mol
InChI Key: YCXVYTRXJMOBMB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The compound also has a bromine atom and a hydroxyl group attached to the phenyl ring, which could potentially make it reactive .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a bromo-hydroxyphenyl carboxylic acid or its activated form. The tert-butyl group could be introduced using a Boc-protecting group strategy, which is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl ring, and a carboxylate ester group. The relative positions of the bromine and hydroxyl substituents on the phenyl ring could influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be displaced in a nucleophilic aromatic substitution reaction. The hydroxyl group could be involved in acid-base reactions, and the ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and hydroxyl groups could enhance its solubility in polar solvents .

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

Future Directions

Future research on this compound could involve studying its reactivity and potential applications, for example in drug discovery. Its interaction with various biological targets could also be investigated .

properties

IUPAC Name

tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)12-10-11(16)4-5-13(12)19/h4-5,10,19H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXVYTRXJMOBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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